tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate
Overview
Description
“tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate” is a chemical compound . It is a 4-aryl piperidine . The molecular weight of this compound is 301.39 .
Synthesis Analysis
The synthesis of a similar compound involves two steps. In the first step, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl benzoic acid is reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form a benzoyl piperidine. In the second step, the resulting product from step 1 is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine (TEA) to form the final product.Molecular Structure Analysis
The molecular formula of “tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate” is C17H23N3O2 . The InChI code for this compound is 1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21) .Chemical Reactions Analysis
The synthesis of a similar compound involves two steps. In the first step, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl benzoic acid is reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form a benzoyl piperidine. In the second step, the resulting product from step 1 is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine (TEA) to form the final product.Physical And Chemical Properties Analysis
The molecular weight of “tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate” is 301.39 . It is a powder and is usually 95% pure .Scientific Research Applications
Synthesis of Ceftolozane
Ceftolozane: is a novel fifth-generation cephalosporin antibiotic with a broad antibacterial spectrum and strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa . The compound tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate serves as an important intermediate in the synthesis of ceftolozane. The synthesis involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation, starting from 1-methyl-1H-pyrazol-5-amine .
Chiral Selective Synthesis
The compound is utilized in the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . This process is crucial for achieving high chiral selectivity, which is significant in the pharmaceutical industry for the production of enantiomerically pure substances. The optimal conditions for this synthesis include a temperature of 40°C, pH 7.0, and specific enzyme and substrate loadings to achieve over 99% chiral selectivity .
Antidepressant Drug Precursor
Tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate acts as a preliminary ingredient in the synthesis of antidepressant drugs such as Citalopram and Escitalopram oxalate . These drugs function by selectively inhibiting the uptake of serotonin (5-HT), providing therapeutic effects for depression and anxiety disorders .
Benzohydrol Intermediates
The compound is also involved in the synthesis of various benzohydrols , specifically chlorobenzohydrols, which are intermediates in the preparation of nefopam . Nefopam is a non-opioid analgesic used for the relief of moderate to severe pain and has properties of a muscle relaxant and antidepressant .
Piperazine Derivatives
Piperazine and its derivatives, including tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate, are valuable building blocks in the synthesis of a wide range of organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derivatives have diverse applications in medicinal chemistry and drug development.
Biological Evaluation
The compound has been evaluated for its biological activity , particularly its antimicrobial properties. Modifications of the compound, such as the introduction of a difluoro group at specific positions on the benzene ring, can influence its antimicrobial strength and efficacy .
properties
IUPAC Name |
tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKMRJBIMLSKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383443 | |
Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |
CAS RN |
344566-78-5 | |
Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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